

2'-Trifluoromethyl-biphenyl-3-carboxylic acid

CAS number 168618-48-2

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Compound of Interest

Compound Name: 2'-Trifluoromethyl-biphenyl-3-carboxylic acid

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Technical Guide: 2'-Trifluoromethyl-biphenyl-3-carboxylic acid

CAS Number: 168618-48-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Trifluoromethyl-biphenyl-3-carboxylic acid is a biphenyl derivative that has garnered significant interest in medicinal chemistry, primarily as an intermediate and a pharmacologically active molecule. The presence of the trifluoromethyl group, a bioisostere of a methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of a compound, making it a valuable moiety in drug design. This technical guide provides a comprehensive overview of the available technical data, synthetic methodologies, and biological activities associated with this compound, with a focus on its potential therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **2'-Trifluoromethyl-biphenyl-3-carboxylic acid** is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties

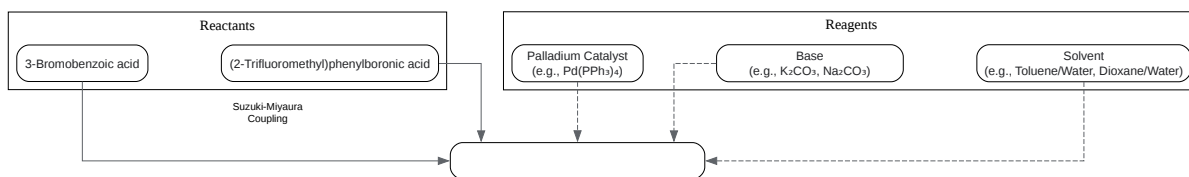
Property	Value
IUPAC Name	2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
CAS Number	168618-48-2
Molecular Formula	C ₁₄ H ₉ F ₃ O ₂
Molecular Weight	266.22 g/mol
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as DMSO and methanol
Purity	Typically >95%

Synthesis

The primary synthetic route to **2'-Trifluoromethyl-biphenyl-3-carboxylic acid** is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

General Synthetic Scheme

The most common approach involves the coupling of a 3-halobenzoic acid derivative with a (2-trifluoromethyl)phenylboronic acid.



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A representative synthetic workflow for **2'-Trifluoromethyl-biphenyl-3-carboxylic acid**.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of **2'-Trifluoromethyl-biphenyl-3-carboxylic acid**. This protocol is based on established methods for Suzuki-Miyaura couplings of similar substrates.^[1]

Materials:

- 3-Bromobenzoic acid
- (2-Trifluoromethyl)phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- Toluene
- Ethanol
- Water
- 1 M Hydrochloric acid (HCl)

- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (2-trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add a solvent mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio).
- Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
- Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography on silica gel.

Biological Activity and Therapeutic Potential

Patent literature indicates that **2'-Trifluoromethyl-biphenyl-3-carboxylic acid** is a subject of investigation for its potential as a therapeutic agent, primarily as a URAT1 inhibitor and

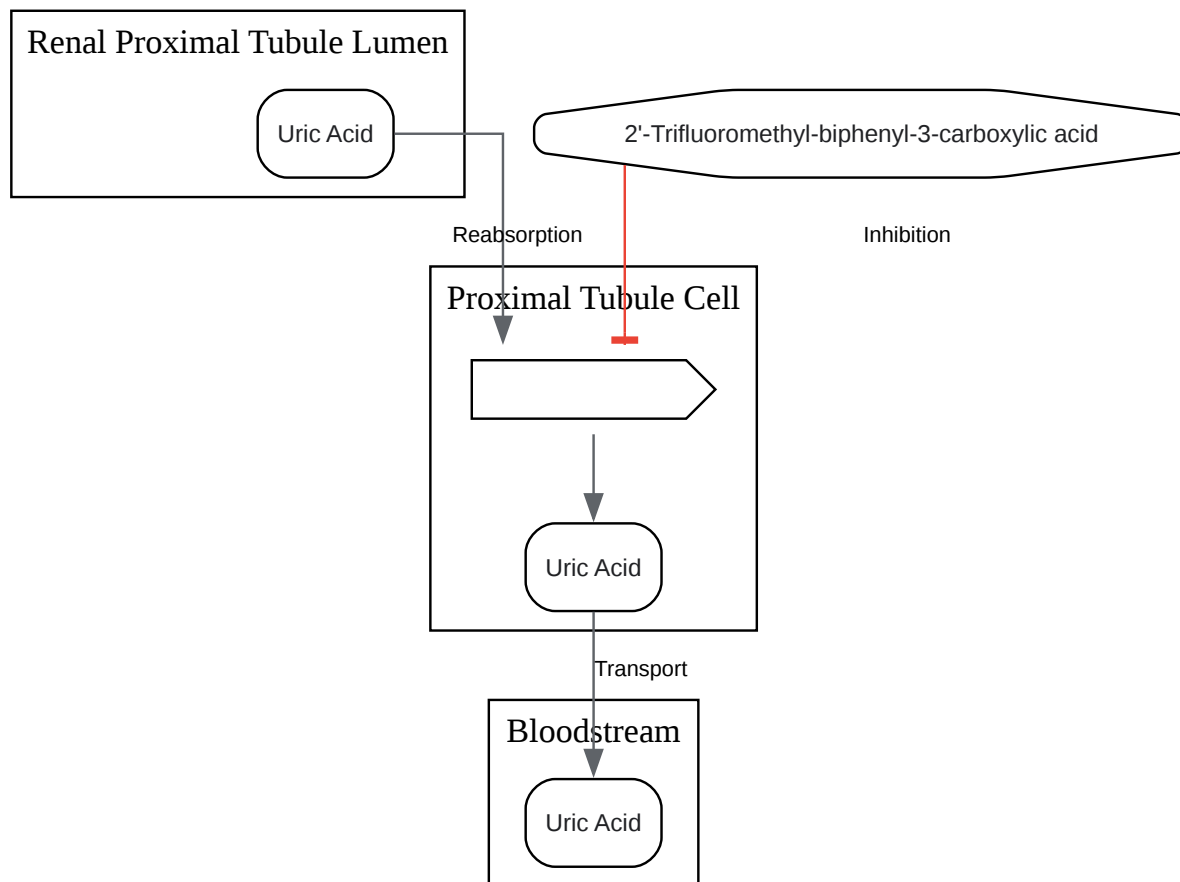
potentially as an MTP inhibitor.

URAT1 Inhibition for Hyperuricemia and Gout

Background: Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the reabsorption of uric acid in the kidneys.^{[2][3]} Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering its levels in the blood. This mechanism is a validated therapeutic strategy for the treatment of hyperuricemia and gout.^{[2][3]}

Activity: While specific quantitative data for **2'-Trifluoromethyl-biphenyl-3-carboxylic acid** is not publicly available in peer-reviewed literature, its inclusion in patents focused on URAT1 inhibitors suggests it possesses inhibitory activity against this transporter. The general class of biphenyl carboxylic acids has been explored for URAT1 inhibition, with some analogues showing potent activity.^[2]

Signaling Pathway: The therapeutic effect of URAT1 inhibitors is achieved by blocking the reabsorption of uric acid in the renal proximal tubules.



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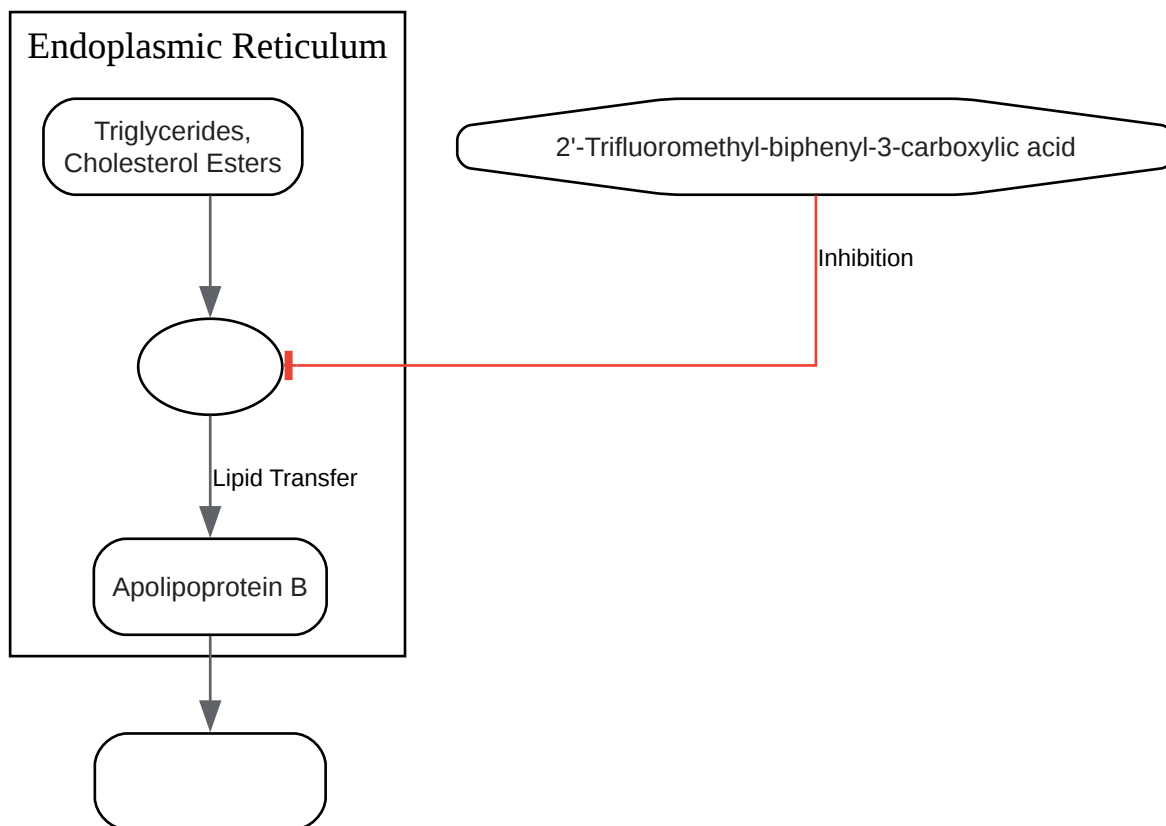
Inhibition of uric acid reabsorption by targeting the URAT1 transporter.

Potential as an MTP Inhibitor for Dyslipidemia

Background: Microsomal triglyceride transfer protein (MTP) is essential for the assembly and secretion of apolipoprotein B-containing lipoproteins (e.g., VLDL and chylomicrons) in the liver and intestines. Inhibition of MTP can reduce the levels of these lipoproteins and their associated lipids, such as cholesterol and triglycerides, in the bloodstream. This makes MTP a target for the treatment of dyslipidemias.

Activity: The structural motif of biphenyl carboxylic acid is also found in some MTP inhibitors. While direct evidence for **2'-Trifluoromethyl-biphenyl-3-carboxylic acid** as an MTP inhibitor is limited, its structural similarity to known inhibitors suggests it may have activity at this target.

Mechanism of Action: MTP inhibitors interfere with the lipidation of apolipoprotein B, preventing the formation of VLDL and chylomicrons.



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Mechanism of MTP inhibition in preventing VLDL assembly.

Data Summary

Currently, publicly available quantitative biological data for **2'-Trifluoromethyl-biphenyl-3-carboxylic acid** is scarce. The information is primarily derived from patent literature which often does not disclose specific IC₅₀ or EC₅₀ values.

Table 2: Summary of Potential Biological Activity

Target	Therapeutic Area	Activity	Data Availability
URAT1	Hyperuricemia, Gout	Inhibitor	Implied in patent literature
MTP	Dyslipidemia	Potential Inhibitor	Inferred from structural similarity

Conclusion

2'-Trifluoromethyl-biphenyl-3-carboxylic acid is a chemical entity with significant potential in drug discovery, particularly in the areas of metabolic diseases. Its likely role as a URAT1 inhibitor positions it as a compound of interest for the development of new treatments for hyperuricemia and gout. Further investigation and disclosure of quantitative biological data are necessary to fully elucidate its therapeutic utility. The synthetic accessibility of this compound via Suzuki-Miyaura coupling makes it an attractive scaffold for further chemical exploration and optimization. Researchers and drug development professionals are encouraged to consult the relevant patent literature for more detailed, albeit often qualitative, information regarding the applications of this compound.

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